

5-Fluorobenzo[d]oxazol-2(3H)-one solubility in organic solvents

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Compound of Interest

Compound Name: 5-Fluorobenzo[d]oxazol-2(3H)-one
Cat. No.: B084565

Foundational Principles: A Structural and Theoretical Overview

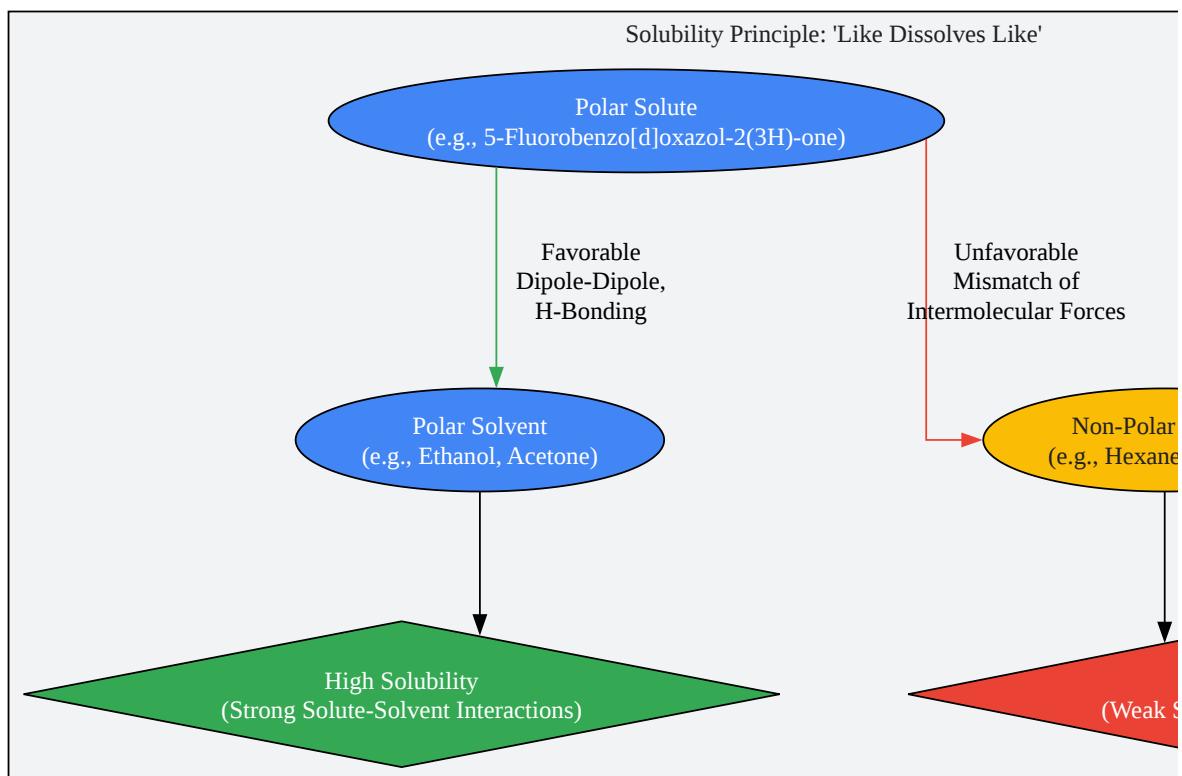
Before any experimental work commences, a thorough understanding of the molecule's structure and the fundamental principles of solubility is paramount to navigating potential challenges.

Structural Analysis of 5-Fluorobenzo[d]oxazol-2(3H)-one

The structure of **5-Fluorobenzo[d]oxazol-2(3H)-one** features several key functional groups that dictate its potential interactions with various solvents:

- **Benzoxazolone Core:** This fused heterocyclic system consists of a benzene ring and an oxazolone ring. The aromatic portion is inherently non-polar.
- **Lactam-like Amide:** The N-H group within the oxazolone ring is a hydrogen bond donor, while the carbonyl group (C=O) is a hydrogen bond acceptor.
- **Fluorine Substituent:** The fluorine atom at the 5-position is highly electronegative, inducing a dipole moment and potentially participating in weaker interactions.

This combination of a non-polar aromatic surface with polar, hydrogen-bonding functionalities suggests that **5-Fluorobenzo[d]oxazol-2(3H)-one** will potentially struggle in highly non-polar alkanes or water. The governing principle in solubility is "like dissolves like," which posits that substances will dissolve best in polar solvents, and non-polar solutes in non-polar solvents.^[4]



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Caption: Relationship between solute/solvent polarity and solubility.

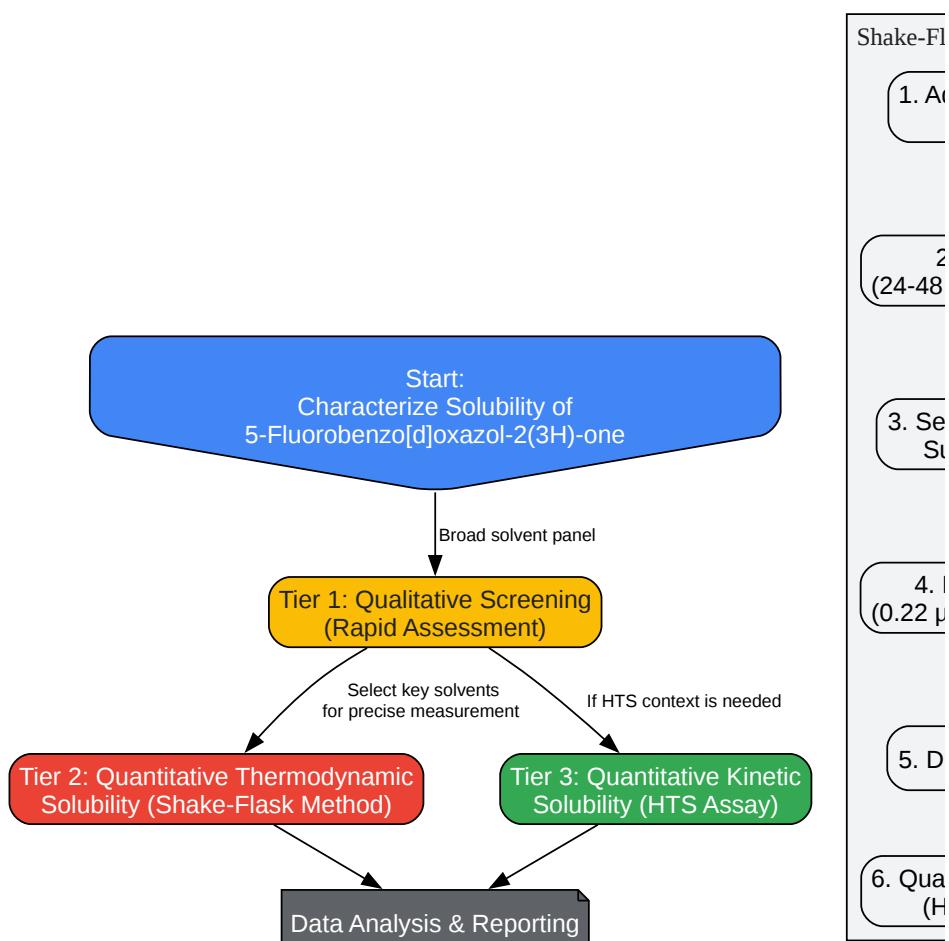
Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug development, not all solubility measurements are equal. Understanding the difference between thermodynamic and kinetic solubility is crucial.

- Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of a compound. It represents the maximum concentration of a solute that equals the rate of precipitation.^[6] This value is typically determined using the "shake-flask" method, which allows sufficient time for the system to reach equilibrium.
- Kinetic Solubility: This measurement is often employed in high-throughput screening (HTS) environments. It reflects the concentration at which a compound begins to precipitate from an organic stock (usually DMSO).^[7] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated state for rapidly ranking compounds in early discovery phases.^[7]

A Tiered Strategy for Comprehensive Solubility Profiling

A systematic, tiered approach ensures that resources are used efficiently, starting with rapid screening and progressing to more rigorous quantitative methods.

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Caption: Key steps in the quantitative shake-flask method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is essential. HPLC is the preferred method due to its specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To accurately measure the concentration of **5-Fluorobenzo[d]oxazol-2(3H)-one** in the filtered samples. [\[9\]](#) Protocol:

- Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Calibration Curve: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
- Chromatography:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to an absorbance maximum of the compound (determined by a UV scan).
 - Injection Volume: 10 µL.
- Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have an R^2 value > 0.995 for the method to be considered accurate.
- Sample Measurement: Inject the diluted, filtered samples from the solubility experiment.
- Concentration Determination: Use the peak area of the unknown sample and the linear regression equation from the calibration curve to calculate its concentration.

UV-Vis Spectroscopy Method

Objective: A faster, simpler alternative to HPLC for quantification, suitable if the compound has a strong chromophore and no interfering substances are present.

- Determine λ_{max} : Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_{max}).
- Calibration Curve: Prepare a series of standard solutions of known concentration and measure the absorbance of each at λ_{max} to create a Beer-Lambert plot.
- Sample Measurement: Measure the absorbance of the appropriately diluted, filtered samples.
- Concentration Determination: Use the absorbance of the unknown sample and the calibration curve to determine its concentration. [\[11\]](#)

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Profile of **5-Fluorobenzo[d]oxazol-2(3H)-one** at 25 °C

Solvent Class	Solvent	Polarity Index	Dielectric Constant
Non-Polar	Hexane	0.1	1.89
Toluene	2.4	2.38	
Polar Aprotic	Dichloromethane	3.1	9.08
Ethyl Acetate	4.4	6.02	
Acetone	5.1	21	
Acetonitrile	5.8	37.5	
DMF	6.4	36.7	
DMSO	7.2	46.7	
Polar Protic	Ethanol	4.3	24.5
Methanol	5.1	32.7	

Note: Polarity Index and Dielectric Constant values are literature standards used for interpretation.

Safety Precautions

As a research chemical, **5-Fluorobenzo[d]oxazol-2(3H)-one** should be handled with care. A Safety Data Sheet (SDS) specific to the compound should include:

- Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed. protective gloves, safety glasses with side shields, and a lab coat. [13]* Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid state, and federal regulations.

Conclusion

Determining the solubility of **5-Fluorobenzo[d]oxazol-2(3H)-one** is a foundational step in its evaluation for any application in drug discovery or material science—from rapid qualitative screening to precise quantitative measurement via the shake-flask method coupled with HPLC analysis—researchers can make informed decisions. This framework provides not just a set of protocols, but a comprehensive strategy for understanding and mastering one of the most critical aspects of pharmaceutical development.

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